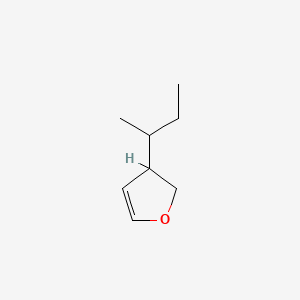

3-Butan-2-yl-2,3-dihydrofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56805-32-4 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-butan-2-yl-2,3-dihydrofuran |

InChI |

InChI=1S/C8H14O/c1-3-7(2)8-4-5-9-6-8/h4-5,7-8H,3,6H2,1-2H3 |

InChI Key |

ZFHLYRXUGVHBRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1COC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2,3 Dihydrofuran Systems

Ring-Opening Reactions and Derivatization

The 2,3-dihydrofuran (B140613) ring is susceptible to cleavage under various conditions, providing a versatile entry point for the synthesis of a wide array of functionalized acyclic compounds. These reactions can be broadly categorized into acid-catalyzed processes and those initiated by nucleophilic or electrophilic attack.

Acid-Catalyzed Ring Opening Processes

Acid-catalyzed ring-opening reactions of 2,3-dihydrofuran derivatives are well-documented, often proceeding through the formation of an oxonium ion intermediate. For instance, Lewis acids such as titanium tetrachloride (TiCl4) can promote the opening of the dihydrofuran ring. In a three-component coupling reaction, 2,3-dihydrofuran reacts with pyruvates in the presence of TiCl4 to form an oxonium ion, which is then trapped by a nucleophile like triethylsilane to yield functionalized tetrahydrofuran (B95107) derivatives. nih.gov This process creates a quaternary carbon center with high stereoselectivity. nih.gov

Similarly, Lewis acid-catalyzed intramolecular ring-opening benzannulations of 5-(indolyl)-2,3-dihydrofuran acetals have been developed. mdpi.com In these reactions, a Lewis acid like Yb(OTf)3 or Al(OTf)3 facilitates the ring opening, which is followed by cyclization and aromatization to produce carbazole (B46965) derivatives. mdpi.com A notable example involves a 2-ethoxy-3-methyl-substituted dihydrofuran, which undergoes this transformation, suggesting that a 3-alkyl substituent, such as the butan-2-yl group, would be compatible with this type of reaction. mdpi.com

Nucleophilic and Electrophilic Ring Opening

The double bond in 2,3-dihydrofurans is susceptible to attack by electrophiles, which can lead to ring-opening reactions. An interesting example is the electrophilic bromination of 2,3-dihydrofuran derivatives, which can result in an unexpected cleavage of the C(4)–C(5) bond. nih.gov This reaction, using N-Bromosuccinimide (NBS) as the bromine source, is thought to proceed through a bromonium ion intermediate, which is then attacked by a nucleophile, potentially moisture in the solvent, leading to the ring-opened product. nih.gov

Nucleophilic attack typically occurs at the C2 or C5 position, especially if a suitable leaving group is present. While direct nucleophilic ring-opening of an unsubstituted 2,3-dihydrofuran is less common without prior activation, derivatives can be designed to facilitate such reactions. For instance, the displacement of an anomeric xanthate group in a 2,3-dihydrofuran derivative by various nucleophiles in the presence of a Lewis acid allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to 2,3-trans disubstituted tetrahydrofurans. nih.gov

Functionalization of the Dihydrofuran Ring

The 2,3-dihydrofuran scaffold can be functionalized through a variety of reactions that preserve the ring structure, allowing for the introduction of diverse substituents.

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful tools for the arylation of 2,3-dihydrofuran. mdpi.com The reaction of 2,3-dihydrofuran with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand can lead to the formation of 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans, depending on the reaction conditions and the ligand used. unige.ch For 5-alkyl-2,3-dihydrofurans, the use of chiral ligands allows for the enantioselective synthesis of 2-alkyl-2-aryl-2,3-dihydrofurans and their 2,5-dihydrofuran (B41785) isomers. unige.ch

Nickel-catalyzed coupling reactions have also been employed. For example, 5-alkyl-2,3-dihydrofurans can undergo coupling with Grignard reagents in the presence of a nickel catalyst to produce homoallylic alcohols. rsc.org The efficiency and stereoselectivity of this reaction are dependent on the nature of the Grignard reagent. rsc.org

Furthermore, three-component coupling reactions promoted by Lewis acids like TiCl4 can create C-C bonds at the C2 and C3 positions of the dihydrofuran ring simultaneously. nih.gov

| Dihydrofuran Derivative | Coupling Partner | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| 2,3-Dihydrofuran | Aryl Halide | Palladium Complex | 2-Aryl-2,3/2,5-dihydrofuran | mdpi.com |

| 5-Alkyl-2,3-dihydrofuran | Aryl Triflates | Chiral Pd Complex | Enantioenriched 2-Alkyl-2-aryl-dihydrofurans | unige.ch |

| 5-Alkyl-2,3-dihydrofuran | Grignard Reagents | Nickel(0) Complex | Homoallylic Alcohols | rsc.org |

| 2,3-Dihydrofuran | Pyruvates/Nucleophile | TiCl4 | Functionalized Tetrahydrofurans | nih.gov |

C-Heteroatom Bond Formations (e.g., C-N, C-O)

The introduction of heteroatoms onto the dihydrofuran ring can be achieved through various methodologies. For instance, the synthesis of 5-(trifluoromethyl)-2,3-dihydrofurans can be accomplished via the N-alkylation of azoles with brominated enones, which subsequently cyclize to form the dihydrofuran ring bearing a nitrogen-linked substituent. bohrium.com This demonstrates a method for forming a C-N bond.

The formation of C-O bonds is inherent in the synthesis of many substituted dihydrofurans. Ring-closing metathesis of appropriately substituted dienes is a common strategy to form the dihydrofuran ring with oxygen-containing substituents. rsc.org Moreover, the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides under visible light demonstrates the formation of C-S and C-Se bonds, albeit on a related benzofuran (B130515) system. mdpi.com

A general method for the formation of both C-C and C-heteroatom bonds involves the radical addition of xanthates to 2,3-dihydrofuran derivatives, followed by the Lewis acid-mediated displacement of the resulting anomeric xanthate by nucleophiles. nih.gov

Introduction of Alkyl, Aryl, and Heterocyclic Substituents

The introduction of aryl substituents is effectively achieved through palladium-catalyzed Heck reactions as previously discussed. mdpi.comunige.ch Alkyl groups can be introduced via nickel-catalyzed coupling with Grignard reagents. rsc.org The synthesis of 3-alkyl-2,3-dihydrofurans can also be achieved through various synthetic routes, often involving the cyclization of a precursor already containing the desired alkyl group.

Heterocyclic substituents can be introduced through several strategies. For example, a method for the N-alkylation of azoles (such as imidazoles, pyrazoles, and triazoles) with brominated enone precursors leads to the formation of 2,5-disubstituted dihydrofurans bearing an N-linked heterocyclic moiety. bohrium.com Another approach involves the coupling of 2,3-dihydrofuran with indoles and other heteroarenes in a three-component reaction with propargylic acetates.

| Substituent Type | Reaction Type | Reagents | Reference |

|---|---|---|---|

| Aryl | Heck Reaction | Aryl Halides/Triflates, Pd Catalyst | mdpi.comunige.ch |

| Alkyl | Grignard Coupling | Alkyl Grignard Reagents, Ni Catalyst | rsc.org |

| Heterocyclic (N-linked) | N-Alkylation/Cyclization | Azoles, Brominated Enones | bohrium.com |

| Heterocyclic (C-linked) | Three-Component Coupling | Indoles/Pyrroles, Propargylic Acetates, Pd Catalyst |

Isomerization and Rearrangement Pathways

The 2,3-dihydrofuran ring system is susceptible to a variety of isomerization and rearrangement reactions, which can be induced thermally, catalytically, or as a consequence of other chemical transformations. These pathways are critical in synthetic chemistry, as they can lead to a diverse range of products.

Heck Reaction Isomerization Products

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation of alkenes. When applied to cyclic olefins like 2,3-dihydrofuran, the reaction can yield different isomeric products due to the potential for double bond migration. The regioselectivity of the Heck reaction with 2,3-dihydrofuran is significantly influenced by the choice of phosphine (B1218219) ligands complexed to the palladium catalyst. organic-chemistry.orgacs.orgnih.gov

Research has shown that neopentyl phosphine ligands, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP) and trineopentylphosphine (TNpP), exhibit complementary selectivity in the Heck coupling of 2,3-dihydrofuran with aryl bromides. organic-chemistry.orgacs.org The use of DTBNpP tends to promote a higher degree of isomerization, leading to the thermodynamically more stable 2-aryl-2,3-dihydrofuran as the major product. organic-chemistry.orgacs.orgnih.gov In contrast, TNpP favors the formation of the less stable kinetic product, 2-aryl-2,5-dihydrofuran. organic-chemistry.orgacs.orgnih.gov This difference in selectivity is attributed to the stronger electron-donating nature of DTBNpP, which stabilizes the hydridopalladium intermediates responsible for the isomerization process. organic-chemistry.org

The choice of the palladium precursor and the use of ionic liquids can also impact the product distribution. nih.gov For instance, in the Heck arylation of 2,3-dihydrofuran with iodobenzene, various palladium precursors in combination with ionic liquids based on L-prolinate or L-lactate anions have been studied. nih.gov While these systems generally favor the formation of 2-phenyl-2,3-dihydrofuran, the addition of certain ionic liquids can diminish the extent of double bond isomerization. nih.gov

| Ligand/Catalyst System | Major Isomerization Product | Minor Isomerization Product | Reference |

| Pd catalyst with DTBNpP ligand | 2-aryl-2,3-dihydrofuran | 2-aryl-2,5-dihydrofuran | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Pd catalyst with TNpP ligand | 2-aryl-2,5-dihydrofuran | 2-aryl-2,3-dihydrofuran | organic-chemistry.orgacs.orgorganic-chemistry.org |

| PdCl2(cod) with [DDA][L-PRO] | Reduced formation of 2-phenyl-2,3-dihydrofuran | Increased proportion of other isomers | nih.gov |

Other Thermally or Catalytically Induced Rearrangements

Beyond the context of the Heck reaction, 2,3-dihydrofuran and its derivatives can undergo a variety of thermally or catalytically induced rearrangements. One of the most well-documented is the thermal isomerization of 2,3-dihydrofuran to cyclopropanecarboxaldehyde (B31225). google.comacs.org This reaction can be carried out non-catalytically at high temperatures (375–540 °C) or in the presence of catalysts such as alumina, silica-alumina, or zirconia at lower temperatures (180–430 °C). google.com The catalytic process allows for the conversion to occur at a lower temperature, though it may still result in the formation of byproducts like crotonaldehyde (B89634) through further isomerization of the initial product. google.com

Quantum chemical calculations have shed light on the mechanistic pathways of these thermal rearrangements. acs.org The isomerization of 2,3-dihydrofuran to cyclopropanecarboxaldehyde is believed to proceed through a concerted mechanism involving a single transition state. acs.org Another potential rearrangement pathway for 2,3-dihydrofuran is its conversion to propenyl aldehyde. acs.org

Furthermore, the Cloke-Wilson rearrangement provides a method for the synthesis of multi-substituted 2,3-dihydrofurans from doubly activated cyclopropanes. thieme-connect.com This rearrangement can be catalyzed by Lewis and Brønsted acids, or initiated by heat or light. thieme-connect.com Organocatalytic versions of this reaction have also been developed. thieme-connect.com

Studies on the adsorption and thermal chemistry of 2,3-dihydrofuran on a palladium surface (Pd(111)) have revealed that the molecule can undergo dehydrogenation to form furan (B31954). researchgate.net Additionally, at elevated temperatures, C-C coupling reactions can lead to the formation of benzene (B151609). researchgate.net A key difference observed between 2,3-dihydrofuran and its isomer, 2,5-dihydrofuran, is the ability of the former to be hydrogenated to tetrahydrofuran under these conditions. researchgate.net

Reactivity of the Butan-2-yl Moiety in 3-Butan-2-yl-2,3-dihydrofuran

While specific studies on the reactivity of the butan-2-yl group in the context of this compound are not extensively documented, its chemical behavior can be inferred from the known reactivity of this alkyl substituent on other cyclic and heterocyclic systems. The butan-2-yl group, also known as a sec-butyl group, is an alkyl substituent that can influence the properties and reactivity of the parent molecule.

In various molecular contexts, the butan-2-yl group primarily affects the steric and lipophilic characteristics of the compound. Its presence on a heterocyclic ring, such as a pyrimidine (B1678525) or pyrazole (B372694), introduces steric bulk that can direct the course of further reactions and influence the molecule's interaction with biological targets. smolecule.comontosight.ai This group also increases the lipophilicity of the molecule, which can affect its solubility and how it partitions between different phases.

The butan-2-yl group itself is generally considered to be relatively inert under many reaction conditions. However, it is not entirely unreactive. The tertiary carbon-hydrogen bond within the butan-2-yl group is a potential site for oxidation, although this typically requires strong oxidizing agents. The butan-2-yl group can also participate in substitution reactions under specific conditions, though this is less common than reactions involving more activated sites on the heterocyclic ring.

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydrofuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural assessment of 2,3-dihydrofuran (B140613) derivatives. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment.

For the parent 2,3-dihydrofuran, specific chemical shifts have been reported. chemicalbook.com In the ¹H NMR spectrum, the olefinic proton (H-A) at the C2 position resonates at approximately 6.321 ppm, while the other olefinic proton (H-B) at C3 appears at around 4.951 ppm. The methylene (B1212753) protons of the dihydrofuran ring (H-C and H-D) show signals at approximately 4.30 ppm and 2.61 ppm, respectively. chemicalbook.com

Similarly, in ¹³C NMR spectroscopy, the carbons of the dihydrofuran ring and the butan-2-yl substituent would exhibit characteristic chemical shifts. The olefinic carbons (C2 and C3) of the dihydrofuran ring would be expected in the downfield region (typically 100-150 ppm), while the saturated carbons of the ring and the substituent would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Butan-2-yl-2,3-dihydrofuran

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Dihydrofuran Ring H | 4.0 - 6.5 | - |

| Dihydrofuran Ring C | - | 60 - 150 |

| Butan-2-yl Group H | 0.8 - 2.0 | - |

| Butan-2-yl Group C | - | 10 - 40 |

Note: These are estimated ranges and can vary based on solvent and other experimental conditions.

The precise assignment of these chemical shifts is crucial for confirming the basic connectivity of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to determine the intricate connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²J or ³J coupling). princeton.edusdsu.edu In this compound, COSY would show correlations between the proton at C3 and the protons on the adjacent C2 and C4 positions of the ring, as well as correlations between the protons within the butan-2-yl group. This helps to piece together the spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. princeton.edusdsu.eduyoutube.com Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection. This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). princeton.edusdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For instance, in this compound, HMBC correlations would be expected from the protons of the butan-2-yl group to the C2, C3, and C4 carbons of the dihydrofuran ring, confirming the point of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. princeton.eduresearchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the stereochemistry of the molecule.

Stereochemical Assignments via NMR Data

For molecules with stereocenters, like this compound (which has a stereocenter at C3 and another in the butan-2-yl group), determining the relative and absolute stereochemistry is a critical aspect of structural elucidation. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, plays a pivotal role in this process.

The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them. By analyzing the ³J coupling constants of the protons on the dihydrofuran ring, the relative stereochemistry of the substituents can often be inferred. For example, the coupling constant between a proton at C3 and the protons at C2 can help to define the cis or trans relationship of the butan-2-yl group relative to the rest of the ring.

NOESY data provides direct evidence for through-space interactions. For instance, a NOESY correlation between a proton on the butan-2-yl group and a proton on one face of the dihydrofuran ring would strongly suggest that the substituent is oriented on that side of the ring. By combining coupling constant analysis with NOESY data, a detailed 3D model of the molecule's preferred conformation in solution can be constructed. In some cases, comparison of ¹³C NMR shifts between diastereomers can also aid in stereochemical assignment, as axial and equatorial substituents experience different shielding effects. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the vibrations of its chemical bonds.

Characteristic Vibrational Modes of the Dihydrofuran Ring

The 2,3-dihydrofuran ring exhibits a set of characteristic vibrational modes that can be observed in its IR and Raman spectra. The far-infrared spectrum of 2,3-dihydrofuran vapor has been studied in detail, revealing information about the ring-puckering vibration. aip.org This low-frequency vibration is characteristic of five-membered rings and provides insight into the planarity and conformational dynamics of the ring. aip.orgaip.orgacs.org

Other key vibrations of the dihydrofuran ring include:

C=C stretching: The carbon-carbon double bond in the dihydrofuran ring gives rise to a characteristic stretching vibration.

C-O-C stretching: The ether linkage in the ring has a strong, characteristic stretching vibration.

CH₂ stretching and bending: The methylene groups in the ring exhibit symmetric and asymmetric stretching and bending (scissoring, wagging, twisting, and rocking) vibrations.

The vibrational spectra of 2,3-dihydrofuran have been recorded and analyzed for the gas, liquid, and solid states, providing a nearly complete set of vibrational assignments. researchgate.net

Identification of Functional Groups

IR spectroscopy is an excellent tool for the rapid identification of key functional groups within a molecule. utdallas.educopbela.orglibretexts.org In this compound, the IR spectrum would be expected to show absorptions characteristic of both the dihydrofuran moiety and the alkyl substituent.

The most prominent and useful absorption bands for identifying functional groups are typically found in the "functional group region" of the IR spectrum, which spans from approximately 4000 to 1500 cm⁻¹. libretexts.org

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=C (in dihydrofuran ring) | Stretching | ~1650 | Medium |

| C-O-C (ether linkage) | Stretching | 1150 - 1085 | Strong |

| C-H (sp³ hybridized) | Stretching | 3000 - 2850 | Strong |

| C-H (sp² hybridized) | Stretching | 3100 - 3000 | Medium |

The presence of a band around 1650 cm⁻¹ would indicate the C=C double bond of the dihydrofuran ring. A strong absorption in the 1150-1085 cm⁻¹ region is characteristic of the C-O-C ether linkage. The C-H stretching vibrations of the alkyl (butan-2-yl) group and the saturated part of the dihydrofuran ring would appear in the 3000-2850 cm⁻¹ range, while the C-H stretch of the double bond would be observed slightly higher, between 3100 and 3000 cm⁻¹. By analyzing the presence and position of these characteristic bands, the key functional groups within the molecule can be confirmed.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of 2,3-dihydrofuran derivatives. Through ionization and subsequent analysis of fragment ions, MS provides invaluable information about the molecular formula and connectivity of atoms within the molecule.

High-resolution mass spectrometry is instrumental in unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas. In the synthesis of novel 2,3-dihydrofuran derivatives, HRMS is routinely used to validate the successful formation of the target molecule. metu.edu.tracs.orgrsc.orgnih.gov

For instance, in the synthesis of various substituted 2,3-dihydrofurans, the experimentally measured exact mass from HRMS is compared against the theoretically calculated mass for the expected molecular formula. A close correlation between these values provides strong evidence for the compound's identity.

Table 1: Representative HRMS Data for Substituted 2,3-Dihydrofuran Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1-((4S,5S)-4-(p-Tolyl)-2-methyl-5-nitro-4,5-dihydrofuran-3-yl)ethan-1-one | C₁₄H₁₅NO₄ | 326.0029 | 326.0023 | metu.edu.tr |

| 1-((4S,5S)-4-(3-Bromophenyl)-2-methyl-5-nitro-4,5-dihydrofuran-3-yl)ethan-1-one | C₁₃H₁₂BrNO₄ | Not specified | 266.0823 ([M+H]⁺ for a related fluoro-derivative) | metu.edu.tr |

| 2-(4-Bromobenzoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-6,6-dimethyl-3,5,6,7-tetrahydrobenzofuran-4(2H)-one | C₃₂H₂₇BrN₂O₃ | 566.12 | 567.33 ([M+1]⁺) | nih.gov |

Note: The data in this table is for illustrative purposes, showcasing the application of HRMS for molecular formula confirmation of complex 2,3-dihydrofuran structures.

For the hypothetical "this compound" (C₈H₁₄O), the expected exact mass for the protonated molecule [M+H]⁺ would be a key identifier in its HRMS spectrum.

The fragmentation patterns observed in mass spectrometry provide a roadmap to the molecule's structure. While detailed fragmentation studies on simple 3-alkyl-2,3-dihydrofurans are scarce, general principles can be applied. The electron ionization (EI) mass spectrum of the parent 2,3-dihydrofuran shows a prominent molecular ion peak, with fragmentation initiated by the loss of a hydrogen atom or the formyl radical (CHO). aanda.org

In substituted 2,3-dihydrofurans, the fragmentation is often directed by the substituents. For a compound like "this compound," one would anticipate characteristic cleavages of the alkyl side chain, such as the loss of an ethyl or methyl radical, alongside fragmentation of the dihydrofuran ring itself. The presence of the ether linkage makes the ring susceptible to cleavage, potentially leading to ions resulting from the loss of CO or C₂H₄O. researchgate.net Studies on more complex systems, such as piperazine-substituted dihydrofurans, confirm that the fragmentation pathways can be intricate, though they still provide confirmatory structural data. nih.gov The mass spectrum of 2,3-dihydro-4-methylfuran has been documented in the NIST database, providing a reference for a closely related structure. nist.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

For chiral 2,3-dihydrofuran derivatives, single-crystal X-ray analysis is an invaluable tool for unambiguously establishing the stereochemical configuration. rsc.orgnih.gov In numerous studies, the relative stereochemistry of substituents on the dihydrofuran ring has been confirmed through X-ray diffraction. rsc.orgacs.orgacs.org For example, the trans relationship between substituents in various newly synthesized 2,3-dihydrofurans has been unequivocally demonstrated by crystal structure analysis. acs.orgacs.org

In cases where a chiral catalyst or auxiliary is used in the synthesis, X-ray crystallography can be used to determine the absolute configuration of the product, often by resolving the structure of a derivative containing a heavy atom (the Flack parameter method) or by using a chiral starting material of known configuration. metu.edu.tr The crystal structure of a ferrocenyl-substituted 2,3-dihydrofuran, for instance, provided definitive proof of its isomeric form and stereochemistry. rsc.org

X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. The 2,3-dihydrofuran ring is not planar and typically adopts an envelope or twisted conformation. The specific conformation is influenced by the nature and position of the substituents, which seek to minimize steric strain.

For example, the X-ray crystal structure of cis-3,4-dihydro-4-morpholinocarbonyl-3-p-nitrophenyl-1H-2-benzopyran-1-one, a related heterocyclic system, showed that the bulky p-nitrophenyl group occupies an equatorial position to minimize steric interactions. rsc.org Similarly, analysis of ferrocenyl-substituted dihydrofurans has provided detailed bond lengths and angles, contributing to a deeper understanding of the structural impact of large substituents. rsc.org The crystal structure of an iodo-substituted dihydrofuran derivative confirmed the molecular structure and the spatial arrangement of the atoms. rsc.org

Table 2: Crystallographic Data for Representative Substituted 2,3-Dihydrofuran Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-Ferrocenyl-4-acetyl-2,3-dihydro-5-methylfuran | Orthorhombic | Pbca | Determination of isomeric structure | rsc.org |

| 3-Ferrocenyl-4-acetyl-2,3-dihydro-5-methylfuran | Monoclinic | P2₁/c | Confirmation of the 3-substituted isomer | rsc.org |

| 1-((4S,5S)-4-Phenyl-2-methyl-5-nitro-4,5-dihydrofuran-3-yl)ethan-1-one (3aa) | Not specified | Not specified | Confirmed absolute configuration | metu.edu.tr |

This data illustrates how X-ray crystallography provides definitive structural proof for complex dihydrofuran systems.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are particularly powerful for determining the absolute configuration and conformational preferences of chiral molecules in solution. mdpi.com

For chiral 2,3-dihydrobenzofuran (B1216630) neolignans, the sign of the Cotton effect in the ECD spectrum, particularly for the ¹Lₐ and ¹Lₑ transitions, has been correlated with the absolute configuration at the stereogenic centers. researchgate.net A similar principle applies to simpler chiral 2,3-dihydrofurans, where the helicity of the dihydrofuran ring (whether it adopts a P- or M-type twist) can be related to the sign of specific bands in the ECD spectrum. nih.gov This relationship, often supported by quantum chemical calculations, provides a non-destructive method for assigning absolute stereochemistry. researchgate.net The study of chiroptical properties is crucial for understanding how chirality influences the biological activity and physical properties of these compounds. tum.de

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property is intrinsic to non-racemic mixtures of enantiomers.

Theoretical Measurement Principles:

Specific Rotation ([(\alpha)]) : The measurement would be reported as the specific rotation, calculated using the formula: ([\alpha]_\lambda^T = \frac{\alpha}{l \times c}), where (\alpha) is the observed rotation, is the temperature, (\lambda) is the wavelength of the light (commonly the sodium D-line, 589 nm), is the path length of the polarimeter cell in decimeters, and is the concentration of the sample in g/mL.

Enantiomeric Excess (ee) : The enantiomeric purity of a sample would be determined by comparing its specific rotation to the specific rotation of the pure enantiomer (if known): .

A search for data on closely related structures did not yield a reliable value for a pure enantiomer of a similar 3-alkyl-2,3-dihydrofuran that could serve as a reasonable estimate.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This provides detailed information about the stereochemical features of the molecule.

Expected Spectral Characteristics:

A CD spectrum of this compound would display positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores. The 2,3-dihydrofuran ring itself is a chromophore.

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral centers in the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration of a new chiral compound. tdx.cat

Without access to either experimental data or computational studies for this compound, it is not possible to present a data table or detailed research findings as requested.

Computational and Theoretical Studies on 2,3 Dihydrofuran Frameworks

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for predicting molecular geometries, energies, and spectroscopic properties of organic compounds like those with a 2,3-dihydrofuran (B140613) core.

The electronic structure of 3-Butan-2-yl-2,3-dihydrofuran is fundamentally based on the 2,3-dihydrofuran ring system. Unlike its aromatic counterpart, furan (B31954), the saturation at the 2 and 3 positions of the dihydrofuran ring breaks the cyclic π-conjugation. This results in a significant loss of aromaticity, which profoundly influences its chemical and physical properties.

DFT calculations can be employed to analyze the molecular orbitals (MOs), electron density distribution, and electrostatic potential of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its reactivity. For 2,3-dihydrofuran derivatives, the HOMO is typically localized on the C=C double bond (the enol ether moiety), making this site susceptible to electrophilic attack. The LUMO is the corresponding π* antibonding orbital. The presence of the butan-2-yl group, an electron-donating alkyl substituent, at the 3-position is expected to slightly raise the energy of the HOMO, potentially increasing its reactivity towards electrophiles compared to the unsubstituted ring.

Aromaticity can be quantitatively assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS). Aromatic compounds like benzene (B151609) have large negative NICS values in the ring center, while non-aromatic and anti-aromatic compounds have values near zero or positive values, respectively.

Table 1: Illustrative Comparison of Computed Electronic Properties of Furan and 2,3-Dihydrofuran Frameworks

| Property | Furan (Aromatic) | 2,3-Dihydrofuran (Non-aromatic) |

|---|---|---|

| Symmetry | C2v | Cs |

| HOMO Energy | ~ -6.8 eV | ~ -6.2 eV |

| LUMO Energy | ~ 1.2 eV | ~ 2.5 eV |

| HOMO-LUMO Gap | ~ 8.0 eV | ~ 8.7 eV |

| NICS(0) Value | ~ -10.5 ppm | ~ -1.5 ppm |

Note: The data presented are illustrative values based on typical DFT calculations for these ring systems and are intended for comparative purposes.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net DFT methods, such as B3LYP, are commonly used to compute vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the molecule. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.97 for B3LYP functionals) to improve agreement with experimental data. researchgate.net For this compound, key predicted vibrational modes would include:

C=C stretch: A strong band characteristic of the enol ether double bond.

C-O-C stretch: Asymmetric and symmetric stretching modes of the ether linkage.

C-H stretches: Vibrations corresponding to the sp2-hybridized carbons of the double bond and the sp3-hybridized carbons of the saturated ring portion and the alkyl substituent.

CH2 and CH3 bends: Scissoring, wagging, and twisting modes from the alkyl group and the dihydrofuran ring.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|

| C-H stretch (sp³) | 2850-2960 | Medium-Strong |

| C-H stretch (sp²) | 3050-3100 | Medium |

| C=C stretch | 1640-1660 | Strong |

| CH₂ scissoring | 1450-1470 | Medium |

| C-O-C asymmetric stretch | 1150-1200 | Strong |

| C-O stretch | 1050-1100 | Strong |

Note: These are representative values and the exact frequencies and intensities would depend on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. globalresearchonline.netnih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | ~ 70 | H on C2 | ~ 4.2 |

| C3 | ~ 45 | H on C3 | ~ 3.1 |

| C4 | ~ 100 | H on C4 | ~ 4.9 |

| C5 | ~ 145 | H on C5 | ~ 6.3 |

| Butan-2-yl C's | 10-40 | Butan-2-yl H's | 0.9-1.8 |

Note: Values are illustrative and relative to a standard (e.g., TMS). They are highly dependent on the solvent model used in the calculation.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in understanding the detailed mechanisms of chemical reactions, including identifying intermediates and transition states, and determining the factors that control reaction rates and selectivity. bris.ac.uk

Several synthetic routes to 2,3-dihydrofurans have been developed, and DFT calculations have been used to shed light on their mechanisms. organic-chemistry.org For a substituted derivative like this compound, these pathways could include:

Palladium-Catalyzed Cycloadditions: Reactions involving palladium catalysts are common for forming dihydrofuran rings. rsc.org Computational studies can model the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination, to understand the role of ligands and the origins of regioselectivity. nih.gov

[3+2] and [4+1] Cycloadditions: These reactions are powerful methods for constructing five-membered rings. organic-chemistry.org DFT can be used to determine whether these reactions proceed through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. acs.orgpku.edu.cn For example, in a [3+2] cycloaddition, calculations can distinguish between a concerted pathway and a stepwise pathway involving a zwitterionic or diradical intermediate.

Intramolecular Cyclization: The formation of the dihydrofuran ring can also occur via the intramolecular cyclization of a suitably functionalized precursor. illinois.edu Theoretical modeling can help to evaluate the feasibility of different cyclization pathways and predict the most favorable reaction conditions.

DFT calculations provide crucial information about the potential energy surface (PES) of a reaction, allowing for the determination of activation energies (ΔG‡) and reaction energies (ΔGr). rsc.org This data is essential for understanding the kinetics and thermodynamics of reactions involving the 2,3-dihydrofuran scaffold.

Ring-Opening Reactions: The 2,3-dihydrofuran ring can undergo ring-opening reactions under thermal or photochemical conditions. researchgate.netaip.org Computational studies can model these processes to predict the energy barriers involved and identify the structure of the resulting ring-opened products. For instance, the C-O bond cleavage is a potential transformation, and its energetics can be precisely calculated. rsc.orgnih.gov

Hydrogenation: The hydrogenation of the double bond in 2,3-dihydrofuran to form tetrahydrofuran (B95107) is another important transformation. DFT can be used to model the reaction on a catalyst surface (e.g., Pd) and determine the step-by-step mechanism and associated energy barriers. rsc.org

Table 4: Illustrative Calculated Energetics for a Generic Dihydrofuran Transformation

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 (TS1) | +25.5 |

| 3 | Intermediate | +5.0 |

| 4 | Transition State 2 (TS2) | +15.0 |

| 5 | Products | -10.0 |

Note: This table provides a hypothetical energy profile for a two-step reaction involving a dihydrofuran derivative.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions.

The 2,3-dihydrofuran ring is not planar and can adopt an "envelope" conformation where one atom (C2, C3, or O) is out of the plane of the other four. The bulky butan-2-yl substituent at the C3 position will have a significant influence on the conformational preference of the ring. The substituent can exist in either a pseudo-axial or pseudo-equatorial position. Generally, the conformer with the bulky group in the pseudo-equatorial position is sterically favored and thus lower in energy.

Furthermore, rotation around the C3-C(butan-2-yl) single bond leads to different rotational isomers (rotamers). A potential energy surface scan, performed by systematically rotating this bond in a computational model, can identify the most stable rotamers by locating the energy minima.

Table 5: Possible Stable Conformers of this compound

| Conformer Description | Substituent Position | Relative Stability |

|---|---|---|

| Envelope 1 (C2-out-of-plane) | Butan-2-yl pseudo-equatorial | Most Stable |

| Envelope 1 (C2-out-of-plane) | Butan-2-yl pseudo-axial | Less Stable |

| Envelope 2 (C3-out-of-plane) | Butan-2-yl pseudo-equatorial | Stable |

| Envelope 2 (C3-out-of-plane) | Butan-2-yl pseudo-axial | Less Stable |

Note: The relative stability is a qualitative prediction based on minimizing steric hindrance.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies stable, low-energy structures, molecular dynamics simulations provide insight into the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape and the study of how the molecule's shape fluctuates at a given temperature. researchgate.netrsc.org For this compound, MD simulations could reveal the timescales of ring puckering and the rotation of the butan-2-yl group, providing a more complete picture of its structural dynamics.

Preferred Conformations of the Dihydrofuran Ring

The 2,3-dihydrofuran ring, being a five-membered cyclic structure, is not planar. A planar conformation would introduce significant angle strain, as the internal bond angles would be forced to deviate from the ideal sp³ (~109.5°) and sp² (~120°) geometries, and torsional strain from eclipsing hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations. saskoer.ca Computational models, such as those based on density functional theory (DFT), indicate two primary low-energy conformations for the 2,3-dihydrofuran ring: the "envelope" and the "twist" (or half-chair) forms.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom (either C2 or C3) is puckered out of this plane. This reduces torsional strain along the bonds adjacent to the out-of-plane atom. The twist conformation involves two adjacent atoms being displaced on opposite sides of the plane formed by the other three atoms, effectively minimizing torsional strain across the ring. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature.

| Conformation | Description | Key Feature for Strain Relief |

| Envelope (C_s symmetry) | Four atoms are coplanar; one atom is out of the plane. | Reduces torsional strain by staggering substituents on the puckered atom relative to its neighbors. |

| Twist (C_2 symmetry) | Two adjacent atoms are on opposite sides of a plane defined by the other three. | Provides a global minimum for torsional strain by staggering all adjacent C-H bonds. |

This is an interactive data table. You can sort and filter the data.

The specific substitution pattern and the nature of the substituents play a crucial role in determining the most stable conformation or the equilibrium distribution between different conformations.

Dynamics of Substituents, e.g., Butan-2-yl group

The placement of a substituent, such as the butan-2-yl group at the C3 position, significantly influences the conformational equilibrium of the dihydrofuran ring. To minimize steric hindrance, this bulky alkyl group will preferentially occupy a "pseudo-equatorial" position rather than a more sterically crowded "pseudo-axial" position in the puckered ring conformations.

Furthermore, the butan-2-yl group itself possesses conformational flexibility due to rotation around the single bond connecting it to the dihydrofuran ring. This rotation leads to different staggered rotamers. The relative energies of these rotamers are determined by steric interactions between the ethyl and methyl groups of the butan-2-yl substituent and the adjacent atoms of the dihydrofuran ring. Molecular mechanics and quantum chemical calculations can be employed to map the potential energy surface of this rotation, identifying the most stable rotameric states and the energy barriers to their interconversion. These dynamics are critical as the spatial orientation of the substituent can directly impact how the molecule interacts with other molecules, such as biological receptors.

Structure-Activity Relationship (SAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmedcraveonline.com These ligand-based approaches are invaluable in drug discovery for predicting the activity of new molecules and guiding the optimization of lead compounds. nih.gov Although specific QSAR models for this compound are not detailed in the literature, the established methodologies can be applied to this class of compounds.

Ligand-Receptor Docking Studies for Potential Biological Targets (non-clinical)

Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). nih.govnih.gov This method is instrumental in hypothesis-driven research to understand potential molecular interactions.

For a compound like this compound, a hypothetical docking study could be performed against a non-clinical biological target, such as a bacterial enzyme, to explore potential binding modes. The process would involve:

Preparation : Obtaining or modeling the 3D structures of the ligand (this compound) and the target protein.

Grid Generation : Defining the active site of the protein where the ligand is expected to bind.

Docking Simulation : Using software like AutoDock or Glide, the ligand's conformational flexibility is explored within the defined active site to find the most favorable binding poses. ijper.org

Scoring and Analysis : The resulting poses are ranked using a scoring function that estimates the binding free energy (e.g., GlideScore, binding energy in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical docking study of dihydrofuran analogs against a bacterial enzyme might yield results like those shown in the table below, where lower scores indicate better predicted binding affinity.

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions with Receptor Residues |

| 2,3-dihydrofuran | -4.5 | Hydrophobic interaction with LEU88 |

| 3-methyl-2,3-dihydrofuran | -5.2 | Hydrophobic interactions with LEU88, ILE92 |

| This compound | -6.8 | Extensive hydrophobic contact with LEU88, ILE92, VAL105; van der Waals contact with PHE150 |

| 3-(4-hydroxybutan-2-yl)-2,3-dihydrofuran | -7.5 | Hydrophobic contacts with LEU88, VAL105; Hydrogen bond with SER86 |

This is an interactive data table. You can sort and filter the data.

Such studies can generate hypotheses about which structural features (e.g., the size and hydrophobicity of the butan-2-yl group) are important for binding to a specific target.

Pharmacophore Modeling and Virtual Screening (non-clinical)

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (receptor-based) or by superimposing a set of active molecules (ligand-based). frontiersin.org

A ligand-based pharmacophore model could be developed for a series of active dihydrofuran analogs. The process would identify common chemical features responsible for their activity. For this compound and its relatives, a hypothetical pharmacophore might consist of:

A hydrophobic feature corresponding to the butan-2-yl group.

A hydrogen bond acceptor feature associated with the ether oxygen of the dihydrofuran ring.

Potentially other features depending on the analogs used to build the model.

| Pharmacophore Feature | Corresponding Molecular Moiety | Role in Binding |

| Hydrophobic (HY) | Butan-2-yl side chain | Occupies a hydrophobic pocket in the receptor active site. |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen atom | Forms a hydrogen bond with a donor group (e.g., -NH or -OH) on the receptor. |

| Exclusion Volume | (Calculated) | Defines regions of space that should not be occupied to avoid steric clashes. |

This is an interactive data table. You can sort and filter the data.

Once validated, this pharmacophore model can be used as a 3D query to perform a virtual screen of large chemical databases. nih.gov This process rapidly filters millions of compounds to identify novel molecules that possess the required pharmacophoric features, which can then be prioritized for further computational analysis or experimental testing.

Exploration of Biological Activities of 2,3 Dihydrofuran Derivatives in Vitro and Mechanistic Studies

In Vitro Antimicrobial Activity Studies

Derivatives of 2,3-dihydrofuran (B140613) have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi.

The antibacterial potential of 2,3-dihydrofuran derivatives has been evaluated against several pathogenic bacterial strains. A number of synthesized derivatives have shown promising activity. For instance, in one study, novel 2,3-dihydrofuran derivatives were screened for their antibacterial activity using the well diffusion method. sci-hub.se The minimum inhibitory concentration (MIC) was determined for each compound against various microorganisms. sci-hub.se

The results indicated that certain derivatives exhibited significant antibacterial effects. For example, compound 4ala was found to be particularly potent against Micrococcus luteus (MTCC 2470) and Pseudomonas aeruginosa (MTCC 2453). sci-hub.se Furthermore, compounds 4aca , 4ada , 4ala , and 4ana all demonstrated excellent activity against Staphylococcus aureus (MTCC 121). sci-hub.se Some derivatives also showed activity against E. coli. The antibacterial potency of compounds containing a furan (B31954) ring has been noted to be particularly notable. researchgate.net

| Compound | Microorganism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 4ada | Staphylococcus aureus (MTCC 121) | 9.37 | sci-hub.se |

| 4aca | Staphylococcus aureus (MTCC 121) | 4.68 | |

| 4ala | Staphylococcus aureus (MTCC 121) | 9.37 | sci-hub.se |

| 4ana | Staphylococcus aureus (MTCC 121) | 9.37 | sci-hub.se |

| 4ala | Micrococcus luteus (MTCC 2470) | 9.37 | sci-hub.se |

| 4ala | Escherichia coli (MTCC 739) | 18.75 | sci-hub.se |

| 4ala | Pseudomonas aeruginosa (MTCC 2453) | 9.37 | sci-hub.se |

The antifungal properties of 2,3-dihydrofuran derivatives have also been a subject of investigation. Studies have shown that these compounds can be effective against various fungal strains, including those of clinical relevance like Candida species. For example, a series of α- and β-2,3-dihydrofuran naphthoquinones were synthesized and evaluated for their activity against six strains of Candida. researchgate.net

The results highlighted that the antifungal activity varied among different strains, suggesting that biological factors can influence the drug's bioactivity. psu.edu For Candida albicans, compound 1h showed the most significant activity with a MIC value of 0.54 mM. psu.edu For other Candida species like C. tropicalis, compounds 1h , 1i , and 2i demonstrated promising antifungal effects. psu.edu Furthermore, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones displayed broad-spectrum activity against pathogenic yeasts and molds, including fluconazole-resistant isolates. asm.org Specifically, compounds with halogen substituents on the phenyl ring showed selective activity against filamentous fungi like Aspergillus fumigatus. nih.gov

| Compound Series | Fungal Strain | Key Finding | Reference |

|---|---|---|---|

| α- and β-2,3-Dihydropyran naphthoquinones | Candida albicans | Compound 1h showed broad antifungal activity (MIC = 0.54 mM). | psu.edu |

| α- and β-2,3-Dihydropyran naphthoquinones | Candida tropicalis | Compounds 1h, 1i, and 2i demonstrated promising activity. | psu.edu |

| 3-(Halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones | Aspergillus spp. and fluconazole-resistant yeasts | Displayed broad-spectrum in vitro activity (MIC ≤ 2.0 μg/ml for Aspergillus). | asm.org |

| 3-(Substituted phenyl)-5-alkyl-2,5-dihydrofuran-2-ones | Aspergillus fumigatus | Halogenated derivatives exhibited selective and potent activity. | nih.gov |

The mechanisms through which 2,3-dihydrofuran derivatives exert their antimicrobial effects are beginning to be understood. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, dimedone-coupled 2,3-dihydrofuran (DDHF) derivatives have been identified as inhibitors of Staphylococcal thioredoxin reductase (SaTR), a crucial enzyme in Gram-positive pathogens. acs.org Inhibition of this enzyme can disrupt the bacterial defense mechanism against reactive oxygen species, potentially leading to cell membrane damage through lipid peroxidation. acs.org

Another potential mechanism of action is related to the molecule's ability to act as a Michael acceptor, which is hypothesized to be related to its antifungal activity. nih.gov For naphthoquinone derivatives, their mechanism can involve redox cycling, the generation of reactive oxygen species, and bioreductive alkylation. researchgate.net

In Vitro Anticancer Activity Investigations

In addition to their antimicrobial properties, 2,3-dihydrofuran derivatives have been explored for their potential as anticancer agents.

Numerous studies have demonstrated the cytotoxic effects of 2,3-dihydrofuran derivatives against various human cancer cell lines. The MTT assay is a common method used to evaluate this activity. sci-hub.se In one study, newly synthesized 2,3-dihydrofuran derivatives were tested against human alveolar adenocarcinoma (A549), cervical cancer (HeLa), and human breast adenocarcinoma (MCF-7 and MDA-MB-231) cell lines. sci-hub.se

The results showed that specific derivatives had significant cytotoxic activity. For example, compound 4ana was notably cytotoxic against HeLa cells, while compounds 4ala and 4aea were effective against MCF-7 cells. sci-hub.se Other research has also highlighted the potent cytotoxicity of certain derivatives against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values below 10 µM. researchgate.netresearchgate.net Spirooxindoles containing a furan motif have also shown high efficacy against cell lines such as PC3, HeLa, and MCF-7. nih.gov

| Compound | Cancer Cell Line | Activity (IC50 in μM) | Reference |

|---|---|---|---|

| 4ana | HeLa (Cervical Cancer) | 10.32 | sci-hub.se |

| 4ala | MCF-7 (Breast Cancer) | 11.41 | sci-hub.se |

| 4aea | MCF-7 (Breast Cancer) | 13.63 | sci-hub.se |

| 1g | MCF-7 (Breast Cancer) | <10 | researchgate.net |

| 1r | MCF-7 (Breast Cancer) | <10 | researchgate.net |

| 4e | HeLa (Cervical Cancer) | <10 µg/ml (GI50) | researchgate.net |

| 4e | MCF-7 (Breast Cancer) | <10 µg/ml (GI50) | researchgate.net |

The anticancer activity of 2,3-dihydrofuran derivatives is believed to stem from various mechanisms, including the inhibition of key cellular enzymes involved in cancer proliferation. One of the significant targets identified is topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.govdntb.gov.ua Some trans-2,3-dihydrofuran derivatives have been shown to be significant inhibitors of topoisomerase II. researchgate.net The mechanism of action for related naphthoquinone compounds can also include the induction of breaks in the DNA chain and the generation of free radicals. researchgate.net

Structure-Activity Relationships for Anticancer Potential

The anticancer potential of 2,3-dihydrofuran derivatives has been investigated against various human cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the cytotoxic effects of these compounds are often dose-dependent and influenced by the nature and position of substituents on the dihydrofuran ring and its associated moieties.

Novel 2,3-dihydrofuran derivatives synthesized through tandem Knoevenagel-Michael cyclization have been evaluated for their in vitro cytotoxicity against four human cancerous cell lines: human alveolar adenocarcinoma (A549), cervical cancer (HeLa), and human breast adenocarcinoma (MDA-MB-231 and MCF-7). sci-hub.senih.gov Some of these compounds displayed notable cytotoxic activities. sci-hub.senih.gov For instance, a study on C3-dihydrofuran substituted 1H-benzo[g]chromene-2,5,10-triones showed that derivatives with methoxy (B1213986) group substitutions on specific rings were particularly potent. asianpubs.orgasianpubs.org The derivative (2S,3S)-propyl-4-acetyl-5-(7,9-dimethoxy-2,5,10-trioxo-5,10-dihydro-2H-benzo[g]chromen-3-yl)-3-(3,5-dimethoxyphenyl)-2,3-dihydrofuran-2-carboxylate demonstrated the most potent cytotoxic activity against laryngeal carcinoma (Hep2), lung adenocarcinoma (A549), and cervical cancer (HeLa) cell lines. asianpubs.org Toxicity studies indicated that these compounds specifically target cancer cells. asianpubs.org

Furthermore, research on trans-2,3-dihydrofuran-chromone conjugates has identified compounds with significant anticancer activity. dntb.gov.ua Among a series of synthesized derivatives, one compound, in particular, showed potent inhibitory activity against the human breast cancer cell line (MCF-7) and human cervical cancer cell line (HeLa) with GI50 values below 10 µg/ml. researchgate.net The cytotoxic evaluation of a 2,3-dihydrobenzofuran (B1216630) isolated from the callus culture of Ageratina pichinchensis showed a significant effect against the HeLa cell line with an IC50 of 23.86 ± 2.5 µg/mL. dntb.gov.uaresearchgate.net

The nature of the substituent at the N-position in tetrahydrofuro[2,3-b]carbazole derivatives also plays a crucial role in their cytotoxic effects, with N-substituted benzyl (B1604629) derivatives showing particular promise. iiarjournals.org Similarly, studies on 4,5-diaryl-3(2H)-furanones, which can be considered related structures, have shown that these compounds can restrict cancer cell growth and enhance the cytotoxicity of known antitumor drugs. mdpi.com The F-derivative of –SOMe substituted furan-3(2H)-ones exhibited significant cytotoxicity against MCF-7 and HSC-3 cancer cell lines with IC50 values of 10 μM and 7.5 μM, respectively. mdpi.com

Table 1: Cytotoxic Activity of Selected 2,3-Dihydrofuran Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference(s) |

|---|---|---|---|

| 2,3-Dihydrobenzofuran | HeLa | IC50: 23.86 ± 2.5 µg/mL | dntb.gov.uaresearchgate.net |

| trans-2,3-Dihydrofuran-chromone conjugate (compound 4e) | MCF-7, HeLa | GI50: < 10 µg/ml | researchgate.net |

| F-derivative of –SOMe substituted furan-3(2H)-one | MCF-7, HSC-3 | IC50: 10 μM, 7.5 μM | mdpi.com |

| (2S,3S)-propyl-4-acetyl-5-(7,9-dimethoxy-2,5,10-trioxo-5,10-dihydro-2H-benzo[g]chromen-3-yl)-3-(3,5-dimethoxyphenyl)-2,3-dihydrofuran-2-carboxylate (6t) | Hep2, A549, HeLa | Most potent in the series | asianpubs.org |

Anti-inflammatory and Antioxidant Activity Assessments (In Vitro)

Several 2,3-dihydrofuran derivatives have demonstrated significant in vitro anti-inflammatory and antioxidant activities. These properties are crucial in combating oxidative stress, which is implicated in numerous diseases.

A series of trans-2,3-dihydrofuran-linked pyrazole (B372694) hybrids were synthesized and evaluated for their anti-inflammatory potential. nih.govresearchgate.net One derivative, featuring a bromo group on the acetylphenyl ring and a methoxy group on the formylpyrazole phenyl ring (compound 4l), exhibited potent anti-inflammatory activity with an IC50 value of 7.12 ± 0.03 μM, which was comparable to the standard drug diclofenac (B195802) sodium (IC50 = 6.44 ± 0.02 μM). nih.govresearchgate.net

In another study, 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones were investigated for their anti-inflammatory effects. tandfonline.com Compounds with 2,6-dichloro, 2,4-dichloro, and 2-chloro substitutions on the benzylidene moiety showed significant inhibition of edema in vivo. tandfonline.com Further in vitro cyclo-oxygenase (COX) inhibition assays revealed that these compounds were more selective for COX-2 over COX-1, suggesting a potential mechanism for their anti-inflammatory action. tandfonline.com Similarly, a study on 4,5-diaryl-3(2H)-furanones found that these compounds exhibited anti-inflammatory activity, with the F-derivative of the –SOMe substituted furan-3(2H)-one showing a 54% inhibition in a carrageenan-induced paw edema model. mdpi.com

The antioxidant capacity of dihydrofuran derivatives has also been a subject of investigation. Fused 2,3-dihydrofuran–chromone conjugates have been synthesized and evaluated for their antioxidant potential using the DPPH method. dntb.gov.ua The results indicated that several of these compounds possess excellent antioxidant activity, in some cases superior to the standard antioxidant ascorbic acid. researchgate.net SAR studies revealed that both indole (B1671886) and thiophene (B33073) series of these compounds exhibited significant antioxidant activity. researchgate.net

Table 2: Anti-inflammatory and Antioxidant Activities of 2,3-Dihydrofuran Derivatives

| Compound/Derivative | Activity | In Vitro Assay/Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| trans-2,3-Dihydrofuran-pyrazole hybrid (4l) | Anti-inflammatory | - | IC50: 7.12 ± 0.03 μM | nih.govresearchgate.net |

| 3-(2,6-Dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone (13) | Anti-inflammatory | COX Inhibition | Selective for COX-2 | tandfonline.com |

| F-derivative of –SOMe substituted furan-3(2H)-one | Anti-inflammatory | Carrageenan paw edema | 54% inhibition | mdpi.com |

| trans-2,3-Dihydrofuran–chromone conjugates (4e, 4h & 6g) | Antioxidant | DPPH method | Superior to ascorbic acid | researchgate.net |

Enzymatic Inhibition Studies (In Vitro)

The inhibitory effects of 2,3-dihydrofuran derivatives on clinically relevant enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) have been explored, revealing their potential as therapeutic agents for neurodegenerative diseases and other conditions.

A series of novel piperazine-substituted dihydrofuran compounds were synthesized and evaluated for their AChE inhibitory activities. researchgate.net Several of these compounds exhibited high inhibitory activity, with IC50 values in the low micromolar range. researchgate.net For instance, compounds 5c, 5d, 5e, 5i, and 5l showed IC50 values of 5.79, 3.89, 5.07, 4.30, and 2.24 µM, respectively. researchgate.net Molecular docking studies of the most active compounds indicated that the dihydrofuran and piperazine (B1678402) moieties interact with key amino acid residues in the active site of AChE. nih.govekb.eg Specifically, the methyl groups of the dihydrofuran ring were found to interact with Tyr124, Tyr341, and Phe338, while the furan ring itself formed a π–π interaction with Trp86. nih.govekb.eg

In the context of carbonic anhydrase inhibition, a library of 1H-pyrrol-2(5H)-one derivatives, including a 2-oxo-2,5-dihydrofuran derivative (compound 12), was synthesized and tested against human CA (hCA) isoforms I, II, IX, and XII. nih.govacs.org These compounds, featuring dual sulfonamide groups, demonstrated potent inhibition, with KI values ranging from 3.9 to 870.9 nM for hCA I. nih.govacs.org Furo[3,2-c]coumarins and their non-aromatic precursors have also been identified as low-micromolar inhibitors of human AChE. mdpi.com

The potency and selectivity of 2,3-dihydrofuran derivatives as enzyme inhibitors are critical for their therapeutic potential. As mentioned, several piperazine-substituted dihydrofurans inhibit AChE with IC50 values in the low micromolar range. researchgate.net The most potent among the tested series was compound 5l, with an IC50 of 2.24 µM. researchgate.net

In the case of carbonic anhydrase inhibitors, the synthesized dihydro-pyrrol-2-one derivatives showed good inhibition of the cytosolic isoform hCA II as well. nih.gov A study on substituted furan sulfonamides reported their inhibitory potential against hCA I and hCA II with IC50 values in the range of 1.493–3.727 μM and 1.547–3.892 μM, respectively. researchgate.net Some of these derivatives showed selectivity towards specific isoforms. researchgate.net

Furo[3,2-c]coumarin derivatives have also shown interesting selectivity profiles. One derivative, 3d, not only inhibited AChE with an IC50 of 4.1 μM but also demonstrated highly selective activity against monoamine oxidase B (MAO-B) with a submicromolar IC50 value of 561 nM. mdpi.com This dual-target activity is particularly relevant for the development of treatments for neurodegenerative diseases like Alzheimer's. mdpi.com

Table 3: Enzymatic Inhibition by 2,3-Dihydrofuran Derivatives

| Compound/Derivative Class | Target Enzyme | Potency (IC50/KI) | Selectivity | Reference(s) |

|---|---|---|---|---|

| Piperazine-substituted dihydrofurans | Acetylcholinesterase (AChE) | IC50: 2.24 - 5.79 µM | - | researchgate.net |

| Dihydro-pyrrol-2-ones | Carbonic Anhydrase (hCA I) | KI: 3.9 - 870.9 nM | Good inhibition of hCA II | nih.govacs.org |

| Furo[3,2-c]coumarin (3d) | Acetylcholinesterase (AChE) | IC50: 4.1 μM | Highly selective for MAO-B (IC50: 561 nM) | mdpi.com |

| Substituted furan sulfonamides | Carbonic Anhydrase (hCA I & II) | IC50: 1.493–3.892 μM | Some isoform selectivity | researchgate.net |

Other Reported In Vitro Biological Activities of Dihydrofuran Scaffolds (e.g., anti-parasitic, antileishmanial)

Beyond the activities discussed above, the dihydrofuran scaffold has been a fruitful template for the discovery of agents against parasitic diseases, particularly leishmaniasis.

A series of amidoxime-based compounds bearing a 4,5-dihydrofuran scaffold have been synthesized and screened for their in vitro antileishmanial activity against Leishmania amazonensis. mdpi.com Twelve new amidoxime (B1450833) derivatives substituted at position 3 with an amide bearing a nitrogen heterocycle were designed to enhance efficacy. mdpi.comnih.gov Derivatives with bromine, chlorine, or methyl substitutions, along with a pyridine (B92270) moiety, showed promising results with IC50 values of 15.0 µM, 16.0 µM, and 17.0 µM against the promastigote form of the parasite, and remarkably lower IC50 values of 0.5 µM, 0.6 µM, and 0.3 µM against the intracellular amastigote form, respectively. mdpi.comnih.govresearchgate.net

The substitution at position 3 of the 4,5-dihydrofuran scaffold has been shown to be critical for antileishmanial activity. mdpi.comresearchgate.net For instance, ester derivatives like ethyl carboxylate showed better activity (promastigote IC50 of 6.3 µM) compared to aliphatic amides (promastigote IC50 > 43 µM) or aliphatic sulphones (promastigote IC50 > 63 µM). mdpi.comresearchgate.net Hit-to-lead optimization studies have further explored the effect of aliphatic moieties at this position. nih.gov

Another study reported on a novel compound, diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate, which was evaluated against the promastigote form of L. amazonensis and showed moderate activity with an IC50 of 91.1 µM. mdpi.comresearchgate.net The amidoxime scaffold itself has been suggested as a promising new antiparasitic pharmacophore, with derivatives showing activity against Leishmania donovani and Plasmodium falciparum. nih.gov

**Table 4: Anti-parasitic Activity of Dihydrofuran Derivatives against *Leishmania amazonensis***

| Compound/Derivative | Parasite Stage | Activity (IC50) | Reference(s) |

|---|---|---|---|

| 4,5-Dihydrofuran-3-carboxamide (bromine derivative) | Promastigote | 15.0 µM | mdpi.comnih.govresearchgate.net |

| 4,5-Dihydrofuran-3-carboxamide (bromine derivative) | Amastigote | 0.5 µM | mdpi.comnih.govresearchgate.net |

| 4,5-Dihydrofuran-3-carboxamide (chlorine derivative) | Promastigote | 16.0 µM | mdpi.comnih.govresearchgate.net |

| 4,5-Dihydrofuran-3-carboxamide (chlorine derivative) | Amastigote | 0.6 µM | mdpi.comnih.govresearchgate.net |

| 4,5-Dihydrofuran-3-carboxamide (methyl derivative) | Promastigote | 17.0 µM | mdpi.comnih.govresearchgate.net |

| 4,5-Dihydrofuran-3-carboxamide (methyl derivative) | Amastigote | 0.3 µM | mdpi.comnih.govresearchgate.net |

| Ethyl carboxylate derivative | Promastigote | 6.3 µM | mdpi.comresearchgate.net |

| Diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate | Promastigote | 91.1 µM | mdpi.comresearchgate.net |

Applications of 2,3 Dihydrofuran Scaffolds Beyond Medicinal Chemistry

As Intermediates in Organic Synthesis

The reactivity of the enol ether moiety within the 2,3-dihydrofuran (B140613) structure makes it a powerful tool for synthetic chemists. It readily participates in various transformations, allowing for the construction of complex molecular architectures. innospk.comwikipedia.orgsigmaaldrich.com

The 2,3-dihydrofuran scaffold is present in numerous biologically active natural products. researchgate.netresearchgate.net Synthetic chemists utilize substituted 2,3-dihydrofurans as key intermediates to access these complex molecules. The synthesis of natural products containing the 2,3-dihydrobenzofuran (B1216630) skeleton, for example, has been a significant area of research. rsc.org These synthetic strategies often rely on the controlled manipulation of the dihydrofuran ring to build the target molecule. Furthermore, this scaffold is essential for creating analogues of natural products, allowing researchers to explore structure-activity relationships. The development of novel synthetic methods, such as asymmetric [3+2] cycloaddition reactions, provides efficient access to chiral tetrahydrofuro[2,3-b]benzofurans, which are precursors to natural products like aflatoxin B2. acs.org

2,3-Dihydrofuran is a versatile starting material for the synthesis of a wide array of other heterocyclic compounds. sigmaaldrich.com Its ability to undergo reactions like cycloadditions and ring-opening makes it a valuable precursor. innospk.comwikipedia.org For instance, it can be used to synthesize:

Furans: Through dehydrogenation or as intermediates in Feist-Benary furan (B31954) synthesis. wikipedia.org

Pyrrolidines and other nitrogen-containing heterocycles: Through reactions that involve ring-opening followed by cyclization with an amine source.

Complex fused-ring systems: By participating in tandem reactions or cycloadditions with other cyclic systems. nih.gov

Recent synthetic methodologies continue to expand the utility of 2,3-dihydrofurans, enabling the creation of novel and highly substituted heterocyclic structures through catalytic processes. organic-chemistry.orgnih.gov

Industrial Applications

Beyond the research laboratory, 2,3-dihydrofuran and its derivatives have found practical use in various industrial sectors, primarily due to their utility as monomers and chemical intermediates. google.comgoogle.com

2,3-Dihydrofuran (DHF) is a monomer used in the production of poly(2,3-dihydrofuran) (PDHF), a strong, biorenewable, and degradable thermoplastic. nsf.govnih.govacs.orgresearchgate.net This polymer exhibits impressive material properties, making it a sustainable alternative to petroleum-based plastics.

A green, metal-free cationic polymerization process can produce high molecular weight PDHF at room temperature. nsf.govnih.govacs.orgresearchgate.net The resulting polymer has high tensile strength and toughness, comparable to commercial polycarbonate, along with high optical clarity and good barrier properties against oxygen, carbon dioxide, and water. nih.govacs.orgresearchgate.net These characteristics make PDHF suitable for applications ranging from food packaging to high-strength windows. nih.govacs.orgresearchgate.net The co-polymerization of DHF with other monomers can also yield materials with enhanced mechanical properties. innospk.com

Table 1: Comparative Properties of Poly(2,3-dihydrofuran) (PDHF)

| Property | PDHF | Commercial Polycarbonate (PC) | Poly(lactic acid) (PLA) |

|---|---|---|---|

| Tensile Strength | ~70 MPa nih.govacs.org | ~60-70 MPa | ~50-70 MPa |

| Toughness | ~14 MPa nih.govacs.org | High | Low (Brittle) |

| Glass Transition (Tg) | ~135 °C nsf.gov | ~145 °C | ~60 °C |

| Source | Biorenewable (from 1,4-butanediol) nsf.govnih.govacs.org | Petroleum-based | Biorenewable |

| End-of-Life | Facile Oxidative Degradation acs.org | Recyclable (often not degraded) | Compostable (industrial) |

2,3-Dihydrofurans are valuable intermediates in the manufacturing of specialty and fine chemicals. google.com They serve as precursors for compounds used in the pharmaceutical, agrochemical, and flavor and fragrance industries. innospk.comgoogle.comnbinno.com For example, 2,3-dihydrofuran can be converted to 1,4-butanediol, a monomer used in the manufacture of polyurethanes and polyesters. google.com In the flavor and fragrance sector, their unique aromatic profiles are utilized in formulating various food flavors and scents. innospk.comnbinno.com

Material Science Applications

The application of 2,3-dihydrofuran scaffolds is expanding into advanced materials. One emerging area is in energy storage, where it is being investigated as an electrolyte additive for lithium batteries. Research has shown that adding a small concentration of 2,3-dihydrofuran to carbonate-based electrolytes can act as a stabilizing agent for high-voltage cathodes. This application improves the cycle life and capacity retention of batteries by mitigating the dissolution of transition metals at high operating potentials. This highlights the potential for 2,3-dihydrofuran derivatives to contribute to the development of more stable and efficient energy storage technologies.

Components in Polymeric Materials

The 2,3-dihydrofuran (DHF) scaffold is a key monomer in the synthesis of novel polymers with desirable physical and chemical properties. Through processes like cationic polymerization, DHF can be converted into poly(2,3-dihydrofuran) (PDHF), a thermoplastic material positioned as a sustainable and high-performance alternative to conventional plastics. nih.govresearchgate.net

Research has demonstrated the synthesis of high molecular weight PDHF (up to 256 kg/mol ) at room temperature using green, metal-free cationic polymerization methods. nih.govresearchgate.net The resulting polymer exhibits a combination of strength, toughness, and optical clarity comparable to commercial polycarbonate. nih.govresearchgate.net These characteristics, along with good barrier properties against oxygen, carbon dioxide, and water, make PDHF suitable for a range of applications, including food packaging and high-strength windows. nih.govresearchgate.net

The polymerization of DHF can be initiated by various Lewis acids, and the reaction conditions significantly influence the properties of the resulting polymer. semanticscholar.org For instance, the glass transition temperature (Tg) of PDHF can be modulated by the choice of catalyst and polymerization temperature, which in turn affects the tacticity (the stereochemical arrangement of monomer units) of the polymer chain. semanticscholar.org A key advantage of PDHF is its potential for a circular life cycle. Researchers have developed a facile oxidative degradation process that provides an end-of-life solution for PDHF-based materials, enhancing their environmental credentials. nih.gov